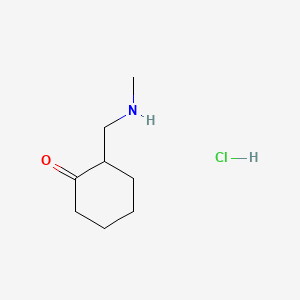
2-((Methylamino)methyl)cyclohexan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylamino)methyl)cyclohexan-1-one hydrochloride: is an organic compound with the molecular formula C9H17NO·HCl It is a derivative of cyclohexanone and contains a methylamino group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride typically begins with cyclohexanone and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods:
- Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce the methylamino group into various molecules.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways:
- The exact mechanism of action of 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-((Dimethylamino)methyl)cyclohexan-1-one: Similar structure but with an additional methyl group on the amino nitrogen.
2-((Ethylamino)methyl)cyclohexan-1-one: Contains an ethyl group instead of a methyl group on the amino nitrogen.
2-((Propylamino)methyl)cyclohexan-1-one: Contains a propyl group on the amino nitrogen.
Uniqueness:
- The presence of the methylamino group in 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride provides unique chemical and biological properties compared to its analogs. The specific arrangement of atoms in the molecule can result in distinct reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
2-(methylaminomethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h7,9H,2-6H2,1H3;1H |
Clé InChI |
CIDGGBGNBZNINK-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCCCC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


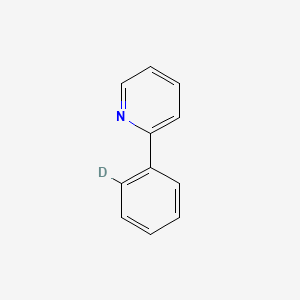
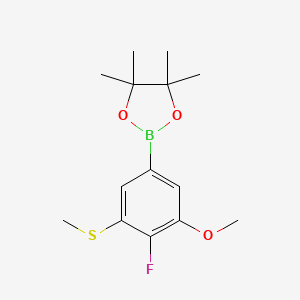
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
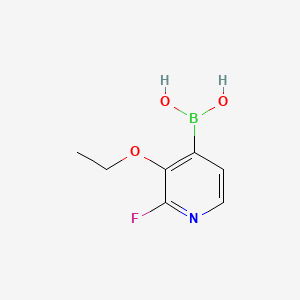

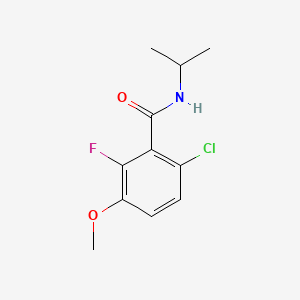
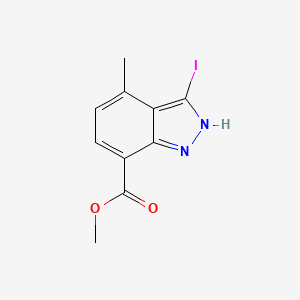
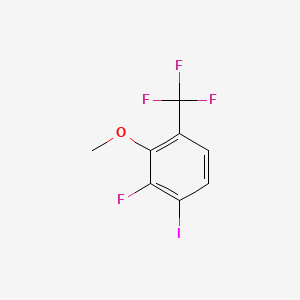
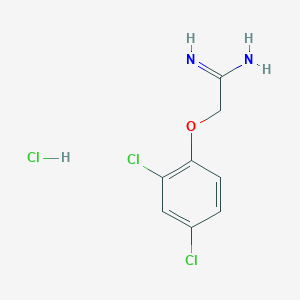
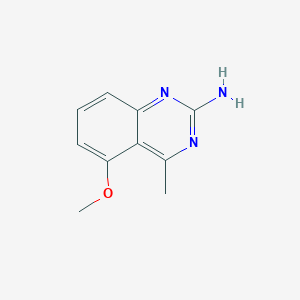


![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
